(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule featuring a tetrahydropyridoindole core linked to a 5-bromofuran moiety. The pyridoindole framework is known for its bioactivity in modulating neurotransmitter systems and enzyme inhibition, while the bromofuran group enhances electrophilic reactivity, enabling nucleophilic substitutions.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-15-6-5-14(21-15)16(20)19-8-7-13-11(9-19)10-3-1-2-4-12(10)18-13/h1-6,18H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNHUHLTUIBQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of furan followed by coupling with a tetrahydropyridoindole derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
Biologically, (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has shown potential in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells, making it a promising candidate for chemotherapy .
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical pathways in cancer cells, leading to cell death .
Comparison with Similar Compounds
Structural Analog Overview
The compound’s uniqueness arises from the interplay between its pyridoindole core and bromofuran substituent. Key analogs vary in substituents (halogens, methoxy groups) or aromatic systems (furan vs. phenyl), which influence solubility, stability, and target interactions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Impact of Substituents
- Halogenation: Bromine (target compound): Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols). This reactivity is critical for covalent binding to biological targets . Fluorine (): Introduces electron-withdrawing effects, stabilizing interactions with receptors (e.g., serotonin receptors) .
- Pyrazole (): Introduces hydrogen-bonding sites, enhancing enzyme inhibition .
Methoxy Groups :
Physicochemical Properties
| Property | Target Compound | Pyrazole Analog () | Fluoro-pyridoindole () |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 400.28 g/mol | 392.39 g/mol |
| Solubility | Low in water, soluble in DMSO | Similar, requires heating in DMSO | Moderate in organic solvents |
| Reactivity | High (Br substitution) | Moderate (pyrazole stability) | Low (fluorine inertness) |
Biological Activity
The compound (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that combines furan and pyridoindole structures. Its unique chemical composition suggests potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The chemical formula of the compound is with a molecular weight of approximately 363.18 g/mol. The presence of bromine in the furan ring and the tetrahydropyridoindole moiety enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₂BrN₂O |
| Molecular Weight | 363.18 g/mol |
| Notable Functional Groups | Furan ring, Tetrahydropyridoindole |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. The furan moiety is known to enhance cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of pyridoindoles can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Compounds containing furan rings are often associated with antibacterial and antifungal effects. Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy compared to established antibiotics is still needed.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to either the furan or pyridoindole components can significantly alter potency and selectivity. For instance, bromination at specific positions has been linked to enhanced biological activity in related compounds.
Table 2: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyridoindole derivatives demonstrated that modifications to the methanone group significantly influenced their antitumor efficacy. The most active compound exhibited an IC50 value in the low micromolar range against various cancer cell lines, suggesting that further exploration of this compound could yield promising therapeutic agents.
Case Study 2: Antimicrobial Evaluation
In vitro tests on the antimicrobial activity of related furan derivatives revealed that compounds with halogen substitutions showed enhanced efficacy against Gram-positive bacteria. This suggests that similar modifications to This compound could lead to improved antimicrobial profiles.
Q & A
Basic: What are the established synthetic routes for (5-bromofuran-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone?
The synthesis typically involves multi-step reactions starting with halogenated furan precursors and functionalized pyridoindole intermediates. Key steps include:
- Coupling Reactions : Bromofuran-2-carbonyl chloride is reacted with the pyridoindole scaffold under Schotten-Baumann conditions (e.g., THF, NaH, 0–5°C) to form the methanone bridge .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product, followed by recrystallization in ethanol for purity optimization .
- Validation : Intermediate structures are confirmed via H NMR and LC-MS to ensure regioselectivity .
Advanced: How can reaction yields be optimized for this compound’s synthesis?
Yield optimization requires precise control of:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency in furan-piperidine intermediates .
- Solvent Systems : Polar aprotic solvents like DMF improve solubility of aromatic intermediates at elevated temperatures (80–100°C) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
Basic: What spectroscopic methods are used for structural characterization?
- NMR Spectroscopy : H and C NMR identify substituents on the pyridoindole and bromofuran moieties. The methanone carbonyl typically appears at δ 190–200 ppm in C NMR .
- X-ray Crystallography : Resolves stereochemistry; the pyridoindole’s tetrahydro ring adopts a boat conformation, while the bromofuran remains planar .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching at 1680–1720 cm .
Advanced: How can computational modeling elucidate electronic properties?
- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~4.2 eV), indicating potential redox activity .
- Molecular Dynamics : Simulates solvation effects in aqueous/DMSO systems, highlighting hydrophobic interactions with biological targets .
Basic: What in vitro assays evaluate its biological activity?
- Antimicrobial Screening : Broth microdilution (MIC: 2–8 µg/mL against S. aureus) .
- Enzyme Inhibition : IC values for kinase inhibition (e.g., CDK2: 0.45 µM) via fluorescence polarization assays .
Advanced: How can target engagement mechanisms be studied?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to recombinant proteins (e.g., RNA-binding pos-1) .
- CRISPR-Cas9 Knockout Models : Validate target specificity in C. elegans or HEK293 cell lines .
Basic: What chromatographic methods ensure purity?
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% is achievable with retention times of 8–10 min .
Advanced: How are degradation pathways analyzed?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions. LC-MS identifies primary degradation products (e.g., dehalogenated furan derivatives) .
- Mass Fragmentation Patterns : HRMS/MS reveals cleavage at the methanone bridge under oxidative stress .
Advanced: How to design SAR studies for this scaffold?
- Substituent Variation : Replace bromine with Cl/CF on the furan to assess halogen effects on bioactivity .
- Scaffold Hopping : Substitute pyridoindole with β-carboline to compare binding affinities .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with IC values .
Advanced: How to resolve contradictions in reported biological data?
- Meta-Analysis : Aggregate data from independent studies (e.g., antimicrobial assays) and apply statistical weighting to account for variability in protocols .
- Dose-Response Replication : Standardize cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-h incubation) to minimize inter-lab discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
